

Application Notes and Protocols: XmAb808 in Combination Cancer Therapies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: T-808

Cat. No.: B611110

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

XmAb808 is an investigational bispecific antibody that targets the B7-H3 and CD28 proteins. It is designed to provide a conditional co-stimulatory signal to T cells in the tumor microenvironment, potentially enhancing anti-tumor immunity. This document provides an overview of the preclinical rationale and clinical investigation of XmAb808 in combination with other cancer therapies, including immune checkpoint inhibitors and T-cell engagers. Detailed protocols for relevant preclinical assays are also provided to aid researchers in the evaluation of similar therapeutic strategies.

Preclinical Rationale for Combination Therapy

XmAb808 is a tumor-selective, co-stimulatory XmAb 2+1 bispecific antibody. It is engineered to bind to B7-H3, a tumor antigen broadly expressed on various solid tumors, and selectively to the CD28 T-cell co-receptor only when bound to tumor cells. This targeted delivery of a "Signal 2" to T cells is intended to augment anti-tumor responses initiated by "Signal 1," which is provided by T-cell receptor (TCR) engagement with tumor antigens. Preclinical studies have demonstrated that XmAb808 can potentiate the cytotoxic activity of T cells when combined with therapies that promote Signal 1, such as T-cell engaging bispecific antibodies, or with checkpoint inhibitors that release the brakes on T-cell activation.[1]

Combination with Anti-PD-1 Therapy

Programmed cell death protein 1 (PD-1) is an immune checkpoint receptor that, upon engagement with its ligands (PD-L1 and PD-L2), inhibits T-cell signaling pathways, including those downstream of CD28. By blocking the PD-1 pathway, anti-PD-1 antibodies can restore T-cell activity. Preclinical evidence suggests that the combination of XmAb808 with an anti-PD-1 antibody can lead to enhanced anti-tumor efficacy. In a mouse xenograft model of breast cancer, the combination of XmAb808 and an anti-PD-1 antibody was shown to suppress tumor growth.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Combination with CD3 T-Cell Engaging Bispecific Antibodies

CD3 T-cell engaging bispecific antibodies provide a potent "Signal 1" by physically linking T cells to tumor cells, leading to T-cell activation and tumor cell lysis. However, the lack of co-stimulation (Signal 2) in the tumor microenvironment can limit the efficacy and durability of this response. XmAb808 is designed to provide this missing co-stimulatory signal. In preclinical studies, the combination of XmAb808 with an EpCAMxCD3 bispecific antibody resulted in enhanced T-cell mediated killing of tumor cells in vitro and suppressed pancreatic tumor xenograft growth in mice.[\[2\]](#)[\[3\]](#)[\[4\]](#) This enhanced effect is associated with the IL-2-dependent expansion of CD25+ T cells.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Preclinical Data

In Vitro T-Cell Activation and Cytokine Release

In vitro studies using co-cultures of human peripheral blood mononuclear cells (PBMCs) and cancer cell lines engineered to provide a T-cell signal have shown that XmAb808 enhances T-cell activation and cytokine production in a dose-dependent manner.

Experimental Setup	Treatment	IL-2 Secretion (Fold Increase vs. Control)	IFN γ Secretion (Fold Increase vs. Control)	Reference
Co-culture of human PBMCs and cancer cells with engineered Signal 1	XmAb808	Data not available in a quantitative format	Data not available in a quantitative format	[2]
Co-culture of human PBMCs and cancer cells with engineered Signal 1	XmAb808 + EpCAMxCD3 bispecific antibody	Qualitatively described as enhanced	Qualitatively described as enhanced	[2]

Note: Specific quantitative data from these experiments are not publicly available in the reviewed literature. The provided information is based on descriptive accounts of the experimental outcomes.

In Vivo Anti-Tumor Efficacy

Preclinical in vivo studies in mouse xenograft models have demonstrated the potential of XmAb808 to enhance the anti-tumor activity of other immunotherapies.

Tumor Model	Treatment Group	Tumor Growth Inhibition	Reference
Breast Tumor Xenograft	XmAb808 + anti-PD-1 antibody	Qualitatively described as suppressed tumor growth	[2][3][4]
Pancreatic Tumor Xenograft	XmAb808 + EpCAMxCD3 bispecific antibody	Qualitatively described as suppressed tumor growth	[2][3][4]

Note: Specific quantitative data on tumor volume, tumor growth delay, or survival are not publicly available in the reviewed literature.

Clinical Development

A Phase 1, first-in-human, open-label, dose-finding, and expansion study (NCT05585034) was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of XmAb808 in combination with pembrolizumab in patients with selected advanced solid tumors.[4][5] Enrollment in the dose-escalation cohorts is complete, and a maximum tolerated dose has not been reached.[6] Xencor has indicated that they do not plan to initiate expansion cohorts in combination with pembrolizumab and are evaluating potential combinations with CD3 T-cell engaging bispecific antibodies.[1]

Experimental Protocols

The following are representative protocols for key experiments to evaluate the activity of a B7-H3 x CD28 bispecific antibody in combination with other cancer therapies. These protocols are based on methodologies described in the literature and should be optimized for specific experimental conditions.

Protocol 1: In Vitro T-Cell Activation and Cytokine Release Assay

Objective: To assess the ability of XmAb808 in combination with a T-cell activating agent to induce T-cell activation and cytokine production in a co-culture system.

Materials:

- Human peripheral blood mononuclear cells (PBMCs)
- B7-H3 positive tumor cell line
- Complete RPMI-1640 medium
- XmAb808
- T-cell activating agent (e.g., anti-CD3 antibody, CD3-bispecific antibody)

- Human IL-2 and IFN γ ELISA kits
- 96-well flat-bottom culture plates
- FACS buffer (PBS with 2% FBS)
- Fluorochrome-conjugated antibodies against T-cell activation markers (e.g., CD25, CD69)

Procedure:

- Cell Preparation:
 - Isolate PBMCs from healthy human donors using Ficoll-Paque density gradient centrifugation.
 - Culture the B7-H3 positive tumor cell line and ensure viability is >95%.
- Co-culture Setup:
 - Plate tumor cells in a 96-well plate at a density of 5×10^4 cells/well and incubate overnight.
 - The next day, add 1×10^5 PBMCs to each well.
 - Add serial dilutions of XmAb808 and a fixed concentration of the T-cell activating agent to the appropriate wells. Include controls with each agent alone and untreated wells.
- Incubation:
 - Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours.
- Cytokine Analysis:
 - After incubation, centrifuge the plate and collect the supernatant.
 - Measure the concentration of IL-2 and IFN γ in the supernatant using ELISA kits according to the manufacturer's instructions.
- T-cell Activation Analysis (Flow Cytometry):

- Gently resuspend the cells in the wells.
- Transfer the cell suspension to FACS tubes.
- Wash the cells with FACS buffer.
- Stain the cells with fluorochrome-conjugated antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD25, CD69).
- Acquire the samples on a flow cytometer and analyze the percentage of activated T cells.

Protocol 2: In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of XmAb808 in combination with an immune checkpoint inhibitor in a mouse xenograft model.

Materials:

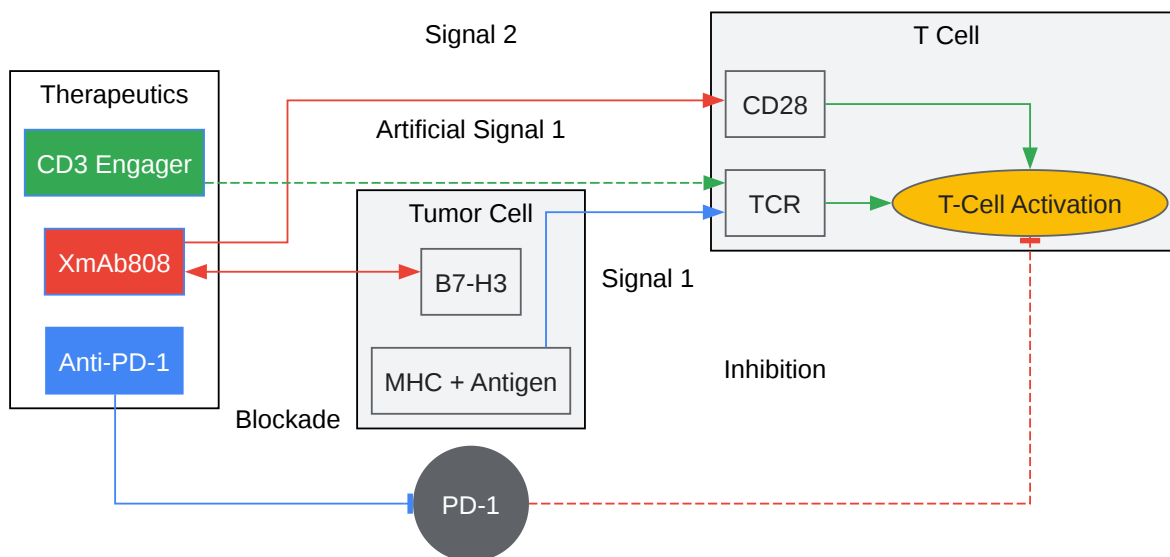
- Immunodeficient mice (e.g., NSG mice)
- B7-H3 positive human tumor cell line
- Matrigel
- XmAb808
- Anti-PD-1 antibody (or other checkpoint inhibitor)
- Human PBMCs
- Sterile PBS
- Calipers for tumor measurement

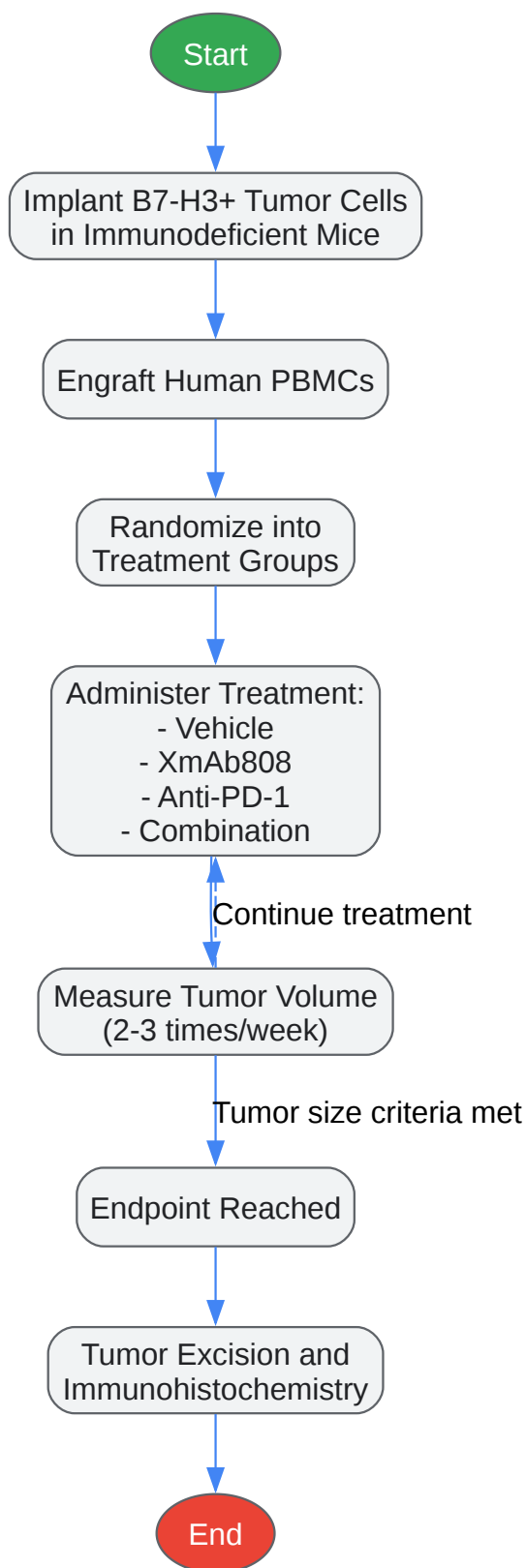
Procedure:

- Tumor Cell Implantation:

- Resuspend tumor cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5×10^6 cells/100 μ L.
- Subcutaneously inject 100 μ L of the cell suspension into the flank of each mouse.
- PBMC Engraftment:
 - Once tumors reach a palpable size (e.g., 100-150 mm³), inject 1×10^7 human PBMCs intravenously or intraperitoneally into each mouse.
- Treatment Administration:
 - Randomize the mice into treatment groups (e.g., Vehicle control, XmAb808 alone, anti-PD-1 antibody alone, XmAb808 + anti-PD-1 antibody).
 - Administer the treatments via an appropriate route (e.g., intraperitoneal or intravenous injection) at a predetermined schedule and dose.
- Tumor Measurement:
 - Measure tumor dimensions with calipers two to three times per week.
 - Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Endpoint:
 - Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size or for a specified duration.
 - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).

Visualizations





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sartorius.com [sartorius.com]
- 2. yjcorp.co.kr [yjcorp.co.kr]
- 3. researchgate.net [researchgate.net]
- 4. Potency-optimized CD28-activating bispecific antibody for the targeted treatment of Nectin-4 positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sartorius.com [sartorius.com]
- 6. Protocol for assessing T cell receptor-mediated human T cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: XmAb808 in Combination Cancer Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6111110#xmab808-in-combination-with-other-cancer-therapies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com